5-Ethyl-2,3,3-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,3,3-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its complex branched structure, which includes an ethyl group and three methyl groups attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3,3-trimethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a heptane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as heptane and alkylating agents, are fed into the reactor, where they undergo a series of chemical reactions. The product is then purified through distillation and other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3,3-trimethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or a radical initiator.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
5-Ethyl-2,3,3-trimethylheptane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential effects on biological systems, including its metabolism and interaction with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3,3-trimethylheptane involves its interaction with molecular targets such as enzymes and receptors. As a hydrophobic molecule, it can integrate into lipid membranes, affecting membrane fluidity and function. The pathways involved may include metabolic processes where the compound is broken down into smaller molecules by enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-3,3-dimethyloctane
- 4-Ethyl-3,3-dimethyloctane
- 2,3,5-Trimethylheptane
Uniqueness
5-Ethyl-2,3,3-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62199-17-1 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-2,3,3-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-11(8-2)9-12(5,6)10(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
JHGOLBUJAIJLCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.